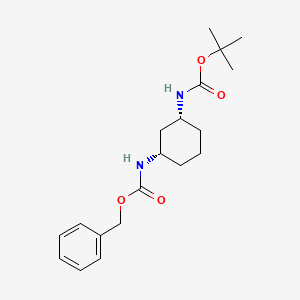

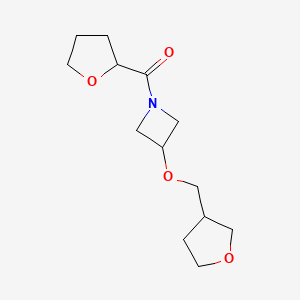

![molecular formula C20H16N2O2 B2413541 methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 374761-12-3](/img/structure/B2413541.png)

methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl indole-3-carboxylate is a reagent in the preparation of oncrasin-1 derivatives which is a novel inhibitor of the C-terminal domain of RNA polymerase II . It is a member of indoles and a methyl ester .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of similar compounds indicates the presence of intermolecular N-H…O hydrogen bond . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Methyl indole-3-carboxylate is a reagent in the preparation of oncrasin-1 derivatives which is a novel inhibitor of the C-terminal domain of RNA polymerase II . It has a role as a metabolite . It is also used in the preparation of pyrazolodiazepine derivatives as human P2X7 receptor antagonists .Physical And Chemical Properties Analysis

The solubility of similar compounds in ethanol is approximately 12.5 mg/ml and approximately 16 mg/ml in DMSO and DMF . They are sparingly soluble in aqueous buffers .Mécanisme D'action

While the specific mechanism of action for “methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” is not directly available, related compounds such as indole-3-carbaldehyde act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, in turn stimulating the production of interleukin-22 which facilitates mucosal reactivity .

Safety and Hazards

Orientations Futures

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities . Therefore, the future directions of “methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” could be in the development of new drugs with these activities.

Propriétés

IUPAC Name |

methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-12-6-5-7-13(10-12)18-19-15(11-17(22-18)20(23)24-2)14-8-3-4-9-16(14)21-19/h3-11,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMNHBLBWCHFKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

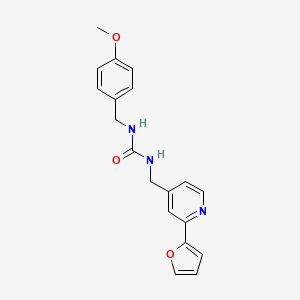

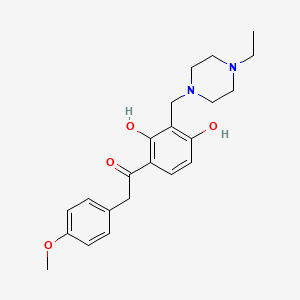

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)

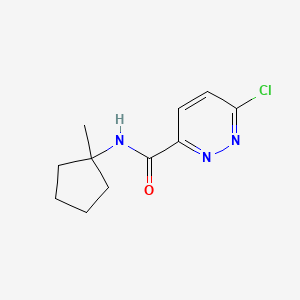

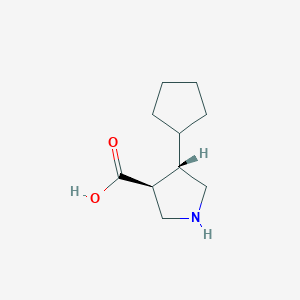

![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)

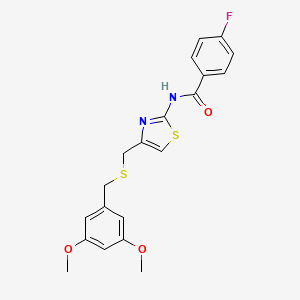

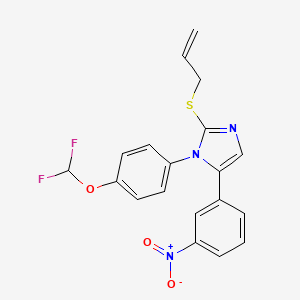

![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)

![3-Phenethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413477.png)

![N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2413478.png)

![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)